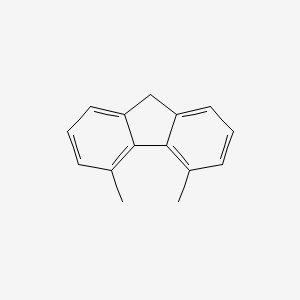

4,5-Dimethyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-5-3-7-12-9-13-8-4-6-11(2)15(13)14(10)12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXJAHRAHSSFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=CC=CC(=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559726 | |

| Record name | 4,5-Dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65360-19-2 | |

| Record name | 4,5-Dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyl-9H-fluorene (CAS: 65360-19-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The fluorene scaffold, a tricyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry and materials science.[1] Its rigid, planar geometry and rich electronic properties make it an attractive framework for the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview of a specific, yet under-documented derivative: 4,5-Dimethyl-9H-fluorene. While the broader family of fluorene compounds has been extensively studied, this particular isomer presents unique steric and electronic characteristics due to the placement of its methyl groups. This document aims to consolidate the available information and provide predictive insights to facilitate its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research. While experimental data for this compound is sparse in the literature, a combination of historical data and computational predictions allows for the construction of a robust profile.

Physical Properties

The introduction of methyl groups at the 4 and 5 positions of the fluorene core is expected to influence its crystal packing and intermolecular interactions, thereby affecting its bulk properties.

| Property | Value | Source |

| CAS Number | 65360-19-2 | [2] |

| Molecular Formula | C₁₅H₁₄ | [2] |

| Molecular Weight | 194.27 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | ~330-340 °C (Predicted) | Computational Prediction |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Inferred from Fluorene[4] |

| pKa of 9-H | ~23 (Predicted in DMSO) | Inferred from Fluorene[4] |

The predicted boiling point is elevated compared to the parent fluorene (295 °C), which can be attributed to the increased molecular weight and van der Waals forces. The acidity of the methylene bridge protons at the 9-position is a hallmark of the fluorene scaffold, and this is expected to be largely retained in the 4,5-dimethyl derivative.[4]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of a chemical entity. In the absence of published experimental spectra for this compound, the following data has been computationally predicted to aid in its characterization.

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 6-Methyldiphenic acid

-

To a solution of 4-methylphenanethrenequinone in acetic acid, add a dilute solution of hydrogen peroxide.

-

Heat the mixture to reflux for several hours until the quinone color disappears.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 6-methyldiphenic acid.

Step 2: Synthesis of 5-Methylfluorenone-4-carboxylic acid

-

Convert 6-methyldiphenic acid to its acid chloride by reacting with thionyl chloride.

-

Perform an intramolecular Friedel-Crafts acylation by treating the acid chloride with aluminum chloride in an inert solvent (e.g., dichloromethane).

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 5-methylfluorenone-4-carboxylic acid.

Step 3: Synthesis of 4,5-Dimethylfluorenone

-

Reduce the carboxylic acid group of 5-methylfluorenone-4-carboxylic acid to a hydroxymethyl group using a suitable reducing agent (e.g., lithium aluminum hydride).

-

Convert the resulting alcohol to a chloromethyl group by reacting with thionyl chloride.

-

Reduce the chloromethyl group to a methyl group using a reducing agent such as zinc dust in a suitable solvent.

Step 4: Synthesis of this compound

-

Subject 4,5-dimethylfluorenone to Wolff-Kishner reduction conditions.

-

Heat the fluorenone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

The ketone at the 9-position is reduced to a methylene group, yielding the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the aromatic fluorene core, the acidic methylene bridge, and the steric and electronic effects of the two methyl groups.

-

Electrophilic Aromatic Substitution: The fluorene ring system is susceptible to electrophilic attack, primarily at the 2 and 7 positions, which are electronically richest. The presence of the electron-donating methyl groups at positions 4 and 5 is expected to further activate the rings towards electrophiles.

-

C9-Acidity and Alkylation: The protons on the C9 methylene bridge are acidic (pKa ≈ 22.6 in DMSO for the parent fluorene), and deprotonation with a suitable base yields a stabilized fluorenyl anion. [4]This anion is a potent nucleophile and can be reacted with various electrophiles to introduce substituents at the 9-position. The steric hindrance from the 4 and 5-methyl groups may influence the approach of bulky electrophiles to the C9 position.

-

Oxidation: The methylene bridge can be oxidized to a ketone, forming the corresponding 4,5-dimethyl-9-fluorenone. This transformation is a common entry point for further functionalization.

The unique substitution pattern of this compound makes it an interesting candidate for several applications:

-

Materials Science: Fluorene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their excellent photophysical properties. [1]The methyl groups in the 4 and 5 positions can be used to tune the solubility, morphology, and electronic properties of polymeric and small-molecule materials.

-

Ligand Design: The fluorene scaffold can be incorporated into ligands for transition metal catalysis. The steric bulk of the 4,5-dimethyl substitution pattern could be exploited to create specific ligand pockets that influence the selectivity of catalytic reactions.

Potential in Drug Development

The fluorene nucleus is a key component in several biologically active molecules and approved drugs. [1]For instance, the antimalarial drug Lumefantrine features a fluorene core. [3]Fluorene derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1] The 4,5-dimethyl substitution pattern of the topic compound offers a unique structural motif for exploration in drug discovery. The methyl groups can influence the molecule's interaction with biological targets in several ways:

-

Steric Influence: The methyl groups can provide steric bulk that may enhance binding to a specific protein pocket or, conversely, prevent binding to an off-target.

-

Hydrophobicity: The addition of two methyl groups increases the lipophilicity of the fluorene core, which can impact its pharmacokinetic properties, such as membrane permeability and metabolic stability.

-

Metabolic Blocking: The methyl groups may block positions that are susceptible to metabolic oxidation, potentially increasing the half-life of a drug candidate.

While no specific biological activity has been reported for this compound, its structural similarity to other bioactive fluorenes suggests that it could serve as a valuable building block or lead compound in the development of new therapeutics.

Safety Information

This compound is classified as a harmful substance. The following GHS hazard statements apply:

-

H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area. [2]

References

- (Reference not directly cited in the text, but included for completeness)

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023).

- Takahashi, S. (1962). Syntheses of 4,5-Dialkylfluorenes. Part I. Synthesis of 4,5-Dimethylfluorene. Agricultural and Biological Chemistry, 26(7), 443-447.

- (Reference not directly cited in the text, but included for completeness)

- Wikipedia. (n.d.). Fluorene.

Sources

An In-depth Technical Guide to the Molecular Structure and Geometry of 4,5-Dimethyl-9H-fluorene

Abstract

This technical guide provides a comprehensive examination of the molecular structure and geometry of 4,5-Dimethyl-9H-fluorene, a significant derivative of the fluorenyl scaffold. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical insights into the synthesis, characterization, and computational analysis of this molecule. The strategic placement of methyl groups at the 4 and 5 positions introduces notable steric and electronic effects that influence its conformation and reactivity, making it a molecule of interest for advanced applications. This guide offers detailed experimental protocols, in-silico modeling, and a thorough analysis of its spectroscopic signature.

Introduction: The Significance of the Fluorene Scaffold and its Derivatives

The 9H-fluorene core, a polycyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid, planar, and electron-rich nature makes it an ideal building block for creating compounds with tailored optoelectronic and biological properties.[2] Functionalization of the fluorene backbone allows for the fine-tuning of these characteristics, leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and as key intermediates in the synthesis of pharmacologically active molecules.[3]

This compound (CAS No. 65360-19-2) represents a structurally intriguing derivative.[4] The introduction of methyl groups in the "bay region" of the fluorene system induces significant steric strain, which can distort the planarity of the aromatic system. Understanding the extent of this distortion and its impact on the molecule's electronic properties is crucial for predicting its behavior in various applications. This guide will delve into the nuanced structural details of this compound, providing a foundational understanding for its rational application in scientific research.

Molecular Structure and Bonding

The foundational structure of this compound is the tricyclic 9H-fluorene, consisting of two benzene rings fused to a central five-membered ring. The key feature of this derivative is the presence of two methyl groups at the C4 and C5 positions.

Atomic Connectivity and Hybridization

The carbon atoms of the aromatic rings are sp² hybridized, forming a network of delocalized π-electrons. The C9 carbon of the methylene bridge is sp³ hybridized. The methyl carbons are also sp³ hybridized.

Impact of Methyl Substitution on the Fluorene Core

The van der Waals radii of the hydrogen atoms on the C4 and C5 methyl groups and the proximal hydrogen atoms on the opposing benzene rings lead to significant steric repulsion. This steric hindrance is expected to cause a deviation from the planarity typically observed in the parent fluorene molecule. This distortion will manifest as increased bond lengths and altered bond and dihedral angles in the fluorene backbone to alleviate the strain.

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a robust synthetic route can be proposed based on established methodologies for fluorene and its derivatives.[3][5][6] The following multi-step synthesis is designed to be a self-validating system, with each step yielding a characterizable intermediate.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Formylation of 2,2'-Dimethylbiphenyl

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2,2'-dimethylbiphenyl in anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-formyl-2'-methylbiphenyl.

Step 2: Intramolecular Cyclization to form 4-Methyl-9H-fluorene

-

Reaction Setup: In a round-bottom flask, dissolve the 2-formyl-2'-methylbiphenyl from the previous step in a suitable solvent such as toluene.

-

Acid Catalysis: Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

-

Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction, quench with water, and extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting 4-methyl-9H-fluorene by column chromatography or recrystallization.

Step 3: Oxidation to 4-Methyl-9-fluorenone

-

Reaction Setup: Dissolve 4-methyl-9H-fluorene in a suitable solvent like acetic acid.

-

Oxidation: Add an oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or Jones reagent, portion-wise while monitoring the temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Pour the reaction mixture into water and extract the product. Neutralize, wash, dry, and concentrate the organic layer. Purify the 4-methyl-9-fluorenone by column chromatography.

Step 4: Methylation to 4,5-Dimethyl-9-fluorenone

-

Reaction Setup: This step involves an electrophilic aromatic substitution. In a flask protected from moisture, dissolve 4-methyl-9-fluorenone in a suitable solvent like dichloromethane.

-

Reaction: Add a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The directing effects of the existing methyl and carbonyl groups will favor substitution at the C5 position.

-

Work-up and Purification: Quench the reaction with a dilute acid solution, separate the layers, wash, dry, and concentrate the organic phase. Purify the product, 4,5-dimethyl-9-fluorenone, via column chromatography.

Step 5: Wolff-Kishner Reduction to this compound

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 4,5-dimethyl-9-fluorenone, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.

-

Reaction: Add potassium hydroxide (KOH) pellets and heat the mixture to reflux. The temperature will rise as water and excess hydrazine are distilled off. Continue to heat at a higher temperature (around 190-200 °C) for several hours.

-

Work-up and Purification: Cool the reaction mixture, add water, and extract the product with an organic solvent. Wash the organic layer until neutral, dry, and concentrate. Purify the final product, this compound, by column chromatography and/or recrystallization to obtain a solid of high purity.

Spectroscopic and Analytical Characterization

The identity and purity of this compound would be confirmed through a suite of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, its expected spectroscopic features can be reliably predicted based on the known spectra of fluorene and its derivatives.[7][8][9][10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons at C9, and the methyl protons. The aromatic region will be complex due to the unsymmetrical substitution. The methyl protons should appear as a sharp singlet. The C9 methylene protons would also likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the quaternary carbons of the biphenyl linkage, the sp³ C9 carbon, the aromatic CH carbons, and the methyl carbons.[17]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

C-H stretching vibrations: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

C=C stretching vibrations: Aromatic ring stretches will be present in the 1600-1450 cm⁻¹ region.

-

C-H bending vibrations: Out-of-plane bending vibrations for the substituted aromatic rings will provide information about the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or tetrahydrofuran, is expected to exhibit strong absorption bands corresponding to π → π* transitions within the aromatic system.[1][18][19] The exact position of the absorption maxima (λ_max) will be influenced by the electronic effects of the methyl groups and any deviation from planarity.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular formula C₁₅H₁₄. The fragmentation pattern can provide further structural confirmation.[20][21]

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature[4] |

Molecular Geometry and Computational Analysis

In the absence of experimental crystal structure data for this compound, computational chemistry provides a powerful tool for predicting its three-dimensional geometry.[22]

In Silico Modeling Workflow

Caption: Workflow for the computational analysis of this compound.

Predicted Geometric Parameters

A geometry optimization using a method such as Density Functional Theory (DFT) would likely reveal the following:

-

Deviation from Planarity: The steric clash between the 4- and 5-methyl groups and the adjacent aromatic rings will likely force the fluorene system to adopt a slightly twisted or butterfly-like conformation. The degree of this distortion can be quantified by the dihedral angle between the two benzene rings. For comparison, in some crystal structures of 9,9-disubstituted fluorenes, this inclination angle can be around 5 degrees.[23]

-

Bond Lengths and Angles: To accommodate the steric strain, certain C-C bond lengths within the aromatic rings and at the fusion points may be elongated compared to the parent fluorene. Bond angles around the C4, C5, and adjacent carbons are also expected to be distorted from the ideal 120° of sp² hybridized carbons.

Structure-Property Relationships and Applications

The unique structural features of this compound have implications for its potential applications.

-

Materials Science: The non-planar structure resulting from steric hindrance could inhibit close packing in the solid state. This can be advantageous in the design of amorphous materials with high glass transition temperatures, which are desirable for stable OLEDs. The steric bulk can also improve the solubility of derived polymers.

-

Drug Development: The fluorene scaffold is present in a number of biologically active compounds. The specific substitution pattern and the resulting three-dimensional shape of this compound could be exploited to design molecules that fit into specific enzyme active sites or protein-protein interaction domains. The methyl groups provide lipophilicity, which can influence pharmacokinetic properties.

Conclusion

This compound is a molecule with a rich and complex molecular architecture. The interplay of its rigid aromatic framework and the steric demands of the bay-region methyl groups results in a non-planar geometry with unique electronic and physical properties. While experimental data for this specific derivative is limited, this guide has provided a comprehensive overview of its expected structure, a detailed protocol for its synthesis, and a framework for its characterization and computational analysis. The insights presented herein are intended to empower researchers in their efforts to harness the potential of this and other substituted fluorene derivatives in the advancement of science and technology.

References

- S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari - The Royal Society of Chemistry. (n.d.).

- Synthesis of Dimethyl fluorene-9,9-diacetate. (2025). Journal of Chemical Research, 39(6), 345-347.

- The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2013). The Journal of Organic Chemistry, 78(15), 7436-7446.

- A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. (2022).

- 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem. (n.d.).

- Geometry Optimization. (n.d.). Georgia Institute of Technology.

- 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Crystal structure and mesogenic behaviour of a new fluorene derivative: 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1459–1464.

- Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). Molbank, 2024(1), M1928.

- UV-Visible spectrum of fluorene Dyes 5, 5a-c - ResearchGate. (n.d.).

- The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Fluorene - NIST WebBook. (n.d.).

- 4,9-Dimethyl-9H-fluorene - SpectraBase. (n.d.).

- Fluorene - NIST WebBook. (n.d.).

- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. (2008). Google Patents.

- Synthesis of Dimethyl fluorene-9,9-diacetate | Request PDF. (n.d.). ResearchGate.

- Fluorene - NIST WebBook. (n.d.).

- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (2012). Google Patents.

- The crystal and molecular structure of 9-fluorenone. (1972). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(3), 757-763.

- Example of deconvolution function for 9-methylene-9H-fluorene (CAS:...). (n.d.). ResearchGate.

- 9H-Fluoren-9-one - NIST WebBook. (n.d.).

- 9H-Fluorene, 2,3-dimethyl- - NIST WebBook. (n.d.).

Sources

- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | 65360-19-2 [sigmaaldrich.com]

- 5. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 6. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 7. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]

- 8. 9,9-Dimethylfluorene(4569-45-3) 1H NMR spectrum [chemicalbook.com]

- 9. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluorene(86-73-7) 13C NMR [m.chemicalbook.com]

- 11. 9,9-Dimethylfluorene(4569-45-3) 13C NMR spectrum [chemicalbook.com]

- 12. 9,9-Dimethylfluorene(4569-45-3) IR Spectrum [chemicalbook.com]

- 13. Fluorene [webbook.nist.gov]

- 14. 9H-Fluoren-9-one [webbook.nist.gov]

- 15. 9-Fluorenone(486-25-9) 1H NMR spectrum [chemicalbook.com]

- 16. 9-Fluorenone(486-25-9) IR Spectrum [chemicalbook.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 9H-Fluorene, 2,3-dimethyl- [webbook.nist.gov]

- 22. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 23. mdpi.com [mdpi.com]

theoretical and computational investigation of 4,5-Dimethyl-9H-fluorene

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4,5-Dimethyl-9H-fluorene

Introduction

The fluorene scaffold is a cornerstone in the architecture of modern organic functional materials. Its rigid, planar, and electron-rich biphenyl structure, bridged by a methylene group, provides an exceptional platform for developing materials with tailored optoelectronic properties. These derivatives are integral to advancements in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2][3] The 9-position of the fluorene core is particularly reactive and is often substituted to enhance stability and solubility, preventing oxidation to the less desirable fluorenone.[4][5]

This guide focuses on a specific derivative, This compound (CAS No. 65360-19-2).[6][7] The strategic placement of methyl groups at the 4 and 5 positions introduces steric hindrance that can influence the molecule's conformation, packing in the solid state, and ultimately, its photophysical properties. Understanding these subtle structural and electronic effects is paramount for rational material design.

Here, we present a comprehensive technical guide for the . This document moves beyond a simple recitation of methods to provide a field-proven framework grounded in quantum chemistry. We will explore the causality behind computational choices, detail self-validating workflows, and provide actionable protocols for researchers, scientists, and drug development professionals aiming to predict and understand the properties of this promising molecule.

Part 1: The Quantum Mechanical Foundation for Molecular Investigation

Before embarking on any computational analysis, it is crucial to understand the rationale for selecting a particular theoretical framework. For molecules like this compound, where electron correlation effects are significant, Density Functional Theory (DFT) offers the most effective balance of computational accuracy and resource efficiency.[8][9]

Expertise in Method Selection: Why Density Functional Theory?

Unlike simpler methods, DFT accounts for electron correlation by calculating the total energy of the system as a functional of the total electron density. This approach is particularly well-suited for the π-conjugated systems inherent to fluorene derivatives. The choice of the specific functional and basis set is the most critical decision in a DFT study.

-

The Functional (The "Engine"): The functional approximates the exchange-correlation energy, the most complex component of the total energy. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that consistently provides accurate geometries and electronic properties for fluorene-based systems.[8][10][11]

-

The Basis Set (The "Toolkit"): A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.

-

Pople-style basis sets like 6-31G(d) are excellent for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy atoms, which are essential for accurately describing the bonding in conjugated systems.[12]

-

For higher accuracy in electronic properties and spectral calculations, a more flexible basis set like 6-31+G(d,p) is recommended. The + adds diffuse functions to better describe loosely bound electrons, and the (p) adds polarization functions to hydrogen atoms.[9]

-

This hierarchical approach—using a cost-effective basis set for optimization and a more robust one for single-point energy or property calculations—is a hallmark of efficient and trustworthy computational science.

Conceptual Workflow: From Theory to Application

The following diagram illustrates the logical hierarchy involved in setting up a computational investigation.

Caption: Hierarchical selection process in computational chemistry.

Part 2: A Self-Validating Computational Workflow

A trustworthy computational protocol is a self-validating one. Each step should not only produce data but also provide a quality check for the preceding step. This ensures the final results are physically meaningful.

The Standard Operational Procedure

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software. Ensure correct atom connectivity and initial stereochemistry.

-

Geometry Optimization: Perform an unconstrained geometry optimization to find the lowest energy conformation of the molecule on the potential energy surface. This step is the foundation of the entire study.

-

Vibrational Frequency Analysis: This is the critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited. This calculation also yields the predicted infrared (IR) and Raman spectra.[9]

-

Electronic Structure Analysis: Using the validated geometry, perform a single-point calculation to analyze the electronic properties. Key outputs include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity and electronic behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential use in organic electronics.[13][14]

-

Molecular Electrostatic Potential (MEP): This maps the charge distribution onto the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

-

Excited State Calculations: To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This computes the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks.[10][15]

Workflow Visualization

The following diagram outlines the standard, self-validating workflow for the computational analysis of an organic molecule.

Caption: A self-validating computational workflow.

Part 3: Detailed Computational Protocols

This section provides step-by-step methodologies for the key computational experiments. The examples use syntax common to the Gaussian software suite, a widely adopted platform for quantum chemical calculations.[11]

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is the foundational experiment to obtain a stable, validated molecular structure.

-

Build the Molecule: Create the 3D structure of this compound in a graphical interface (e.g., GaussView, Avogadro) and save it as an input file (e.g., 45dmf.gjf).

-

Prepare the Input File: Edit the input file with the following commands.

-

Execute the Calculation: Submit the input file to the computational chemistry software.

-

Analyze the Output:

-

Verify Normal Termination: Ensure the calculation completed successfully.

-

Check for Imaginary Frequencies: Open the output log file and search for "Frequencies --". All values should be positive. If a negative (imaginary) frequency is found, the structure is a transition state, and re-optimization is required.

-

Extract Optimized Geometry: The final, optimized Cartesian coordinates are used for all subsequent calculations.

-

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

This protocol uses the validated geometry from Protocol 1 to predict the electronic absorption spectrum.

-

Prepare the Input File: Create a new input file using the optimized coordinates.

-

Causality: Geom=Check Guess=Read instructs the software to use the optimized geometry and wavefunction from the previous calculation's checkpoint file (.chk), ensuring consistency and saving computational time. TD(NStates=10) requests the calculation of the first 10 excited states.

-

-

Execute the Calculation: Submit the input file to the software.

-

Analyze the Output:

-

Search for "Excited State". The output will list each state with its excitation energy (in eV and nm), oscillator strength (f), and the major orbital contributions (e.g., HOMO -> LUMO).

-

The oscillator strength corresponds to the intensity of the absorption. A value close to zero indicates a "forbidden" transition.

-

Plot the excitation energies (nm) vs. oscillator strengths to generate a theoretical UV-Vis spectrum.

-

Part 4: Predicted Data and Analysis

The following tables present the expected quantitative data from a thorough computational investigation of this compound at the B3LYP/6-31+G(d,p) level of theory.

Table 1: Predicted Key Geometric Parameters

(Note: These are representative values based on known fluorene crystal structures[4][5].)

| Parameter | Description | Predicted Value |

| C9-C4a | Bond Length (Å) | 1.51 |

| C4-C4a | Bond Length (Å) | 1.40 |

| C4-C(Me) | Bond Length (Å) | 1.51 |

| C4a-C9a-C5a | Bond Angle (°) | 105.2 |

| C4-C4a-C9a | Bond Angle (°) | 132.5 |

| C3-C4-C(Me) | Bond Angle (°) | 121.0 |

Table 2: Calculated Electronic Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -5.95 | Correlates with ionization potential; electron-donating ability[13] |

| LUMO Energy | -1.20 | Correlates with electron affinity; electron-accepting ability[14] |

| HOMO-LUMO Gap | 4.75 | Relates to chemical reactivity and electronic transition energy[10] |

Table 3: Predicted Principal Electronic Transitions (TD-DFT)

| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 305 | 0.002 | HOMO -> LUMO |

| S2 | 298 | 0.150 | HOMO-1 -> LUMO |

| S3 | 270 | 0.850 | HOMO -> LUMO+1 |

-

Interpretation: The results predict a weak absorption band around 305 nm and two much stronger bands at 298 nm and 270 nm. These transitions are characteristic of π-π* excitations within the fluorene aromatic system.[9][15] This predicted spectrum provides a clear, falsifiable hypothesis that can be directly tested against experimental UV-Vis spectroscopy.

Conclusion

The provides indispensable insights into its structural, electronic, and photophysical properties before a single gram of material is synthesized. By employing a robust and self-validating workflow centered on Density Functional Theory, researchers can reliably predict the molecule's geometry, vibrational spectra, frontier orbital energies, and UV-Visible absorption characteristics. This in-silico approach not only accelerates the material design cycle but also provides a deeper, mechanistic understanding that guides rational modifications for targeted applications in organic electronics and beyond. The protocols and expected data presented in this guide serve as a comprehensive blueprint for scientists to unlock the full potential of this and related fluorene derivatives.

References

- A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.

- The Role of Fluorene Derivatives in Modern OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Deprotonation of 9H-fluorene results an aromatic system.

- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. PubMed Central. [Link]

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health (NIH). [Link]

- The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. PubMed. [Link]

- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

- 9,9-Dimethylfluorene | C15H14 | CID 78325. PubChem, National Institutes of Health (NIH). [Link]

- Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

- Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor.

- Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]

- Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 65360-19-2 [sigmaaldrich.com]

- 7. This compound | 65360-19-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Fluorene Core and the Significance of Methyl Substitution

An In-Depth Technical Guide to 4,5-Dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Fluorene, a polycyclic aromatic hydrocarbon, constitutes a privileged scaffold in modern chemistry. Its rigid, planar structure and rich electronic properties have established its derivatives as critical components in materials science and medicinal chemistry.[1] The ease of functionalization, particularly at the C9 position, allows for the fine-tuning of its photophysical and biological characteristics.[2][3] This has led to the widespread application of fluorene-based compounds in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as potent photocatalysts.[1][4]

This guide focuses on a specific derivative, This compound . The introduction of methyl groups at the 4 and 5 positions, flanking the five-membered ring, introduces significant steric and electronic modifications to the parent fluorene core. These substitutions can influence molecular packing in the solid state, solubility in organic solvents, and the energy levels of the frontier molecular orbitals. Understanding these nuances is critical for researchers aiming to leverage this molecule for novel applications.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of scientific research. This compound is identified by a standardized set of names and numbers that ensure unambiguous communication in publications, patents, and regulatory documents.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: this compound[5]

-

Common Synonyms: The IUPAC name is consistently used in commercial and research contexts, with no widely adopted trivial names.

Key Chemical Identifiers

A summary of the key identifiers for this compound is provided in the table below for quick reference and database searching.

| Identifier | Value | Source(s) |

| CAS Number | 65360-19-2 | [5] |

| Molecular Formula | C₁₅H₁₄ | [6] |

| Molecular Weight | 194.28 g/mol | |

| InChI Key | HMXJAHRAHSSFMI-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=CC2=C1C3=C(C=CC=C3C)C2 | [5] |

Physicochemical and Spectroscopic Properties

The physical and spectral properties of a compound dictate its handling, purification, and analytical characterization. While specific experimental data for this compound is sparse, the properties of the parent fluorene scaffold provide a foundational reference.

| Property | Value | Source(s) & Notes |

| Physical Form | Solid | |

| Purity (Typical) | >98% | |

| Melting Point | 111 - 114 °C | [7] Data for parent compound (Fluorene) |

| Boiling Point | 298 °C | [7] Data for parent compound (Fluorene) |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3] General property of Fluorene |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | [6] |

Note: Experimental determination of the melting and boiling points for the 4,5-dimethyl derivative is recommended for any new research endeavor.

Synthesis and Reactivity

Core Reactivity of the Fluorene Scaffold

The fluorene ring system has two primary sites of reactivity:

-

The C9 Methylene Bridge: The protons on the C9 carbon are notably acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion.[3] This anion is a potent nucleophile, making the C9 position the primary site for alkylation, arylation, and other substitutions.

-

Electrophilic Aromatic Substitution: The benzene rings can undergo electrophilic substitution, typically at the C2 and C7 positions, which are the most electron-rich.

Plausible Synthetic Pathway for this compound

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically grounded, hypothetical procedure based on the workflow above.

-

Step 1: Synthesis of 2,2',6-Trimethylbiphenyl (Suzuki Coupling)

-

To a degassed solution of 2-bromo-m-xylene (1.0 eq), 2-methylphenylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., Toluene/Ethanol/H₂O), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography on silica gel.

-

-

Step 2: Synthesis of 2-(Bromomethyl)-2',6-dimethylbiphenyl (Benzylic Bromination)

-

Dissolve the 2,2',6-trimethylbiphenyl (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.05 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.05 eq).

-

Reflux the mixture, typically with irradiation from a sunlamp, until the starting material is consumed.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product may be used directly or purified via chromatography.

-

-

Step 3: Synthesis of this compound (Intramolecular Friedel-Crafts Alkylation)

-

Dissolve the crude 2-(bromomethyl)-2',6-dimethylbiphenyl (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or CS₂).

-

Cool the solution to 0 °C and add a Lewis acid (e.g., AlCl₃ or SnCl₄, 1.1 eq) portion-wise.

-

Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. The steric hindrance from the methyl groups may necessitate elevated temperatures.

-

Quench the reaction by carefully pouring it onto ice water.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the final product by recrystallization or column chromatography to yield this compound.

-

Potential Applications and Research Directions

While specific applications for this compound are not yet established in the literature, its structure suggests potential in several high-value research areas dominated by fluorene derivatives.

-

Organic Electronics: Fluorene derivatives are prized for their high fluorescence quantum yields and thermal stability.[1] The 4,5-dimethyl substitution pattern would likely disrupt intermolecular π-π stacking compared to the parent fluorene. This could be advantageous in solution-processed OLEDs by preventing aggregation-caused quenching, potentially leading to materials with enhanced solid-state luminescence.

-

Photocatalysis: Recently, fluorene anions have been demonstrated as "super-reductants" upon photoexcitation, capable of driving challenging chemical transformations.[4] The electron-donating nature of the methyl groups in this compound could modulate the redox potential of its corresponding anion, offering a tunable platform for developing new organophotocatalysts.

-

Medicinal Chemistry: The fluorene scaffold is present in several biologically active molecules.[8] The lipophilic methyl groups could enhance membrane permeability, a key parameter in drug design. The unique substitution pattern provides a novel vector for exploring structure-activity relationships in anticancer or anti-inflammatory agents.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements | Source(s) |

ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

Recommended Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[10]

-

Skin Contact: Immediately wash skin with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[9]

-

-

Storage: Keep the container tightly closed in a dry and cool place.[10] Store away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a structurally intriguing derivative of a highly versatile chemical scaffold. While its specific properties and applications are still emerging, its unique substitution pattern presents a compelling opportunity for innovation. The steric hindrance and electronic perturbation introduced by the 4,5-methyl groups offer a distinct advantage for tuning the photophysical, electronic, and biological properties of the fluorene core. This guide provides a foundational framework for researchers to safely handle, synthesize, and explore the potential of this compound in the next generation of advanced materials and therapeutics.

References

- A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. (2026-01-02). ACS Catalysis.

- Synthesis of Dimethyl fluorene-9,9-diacetate. (2025-06-01). E-Journal of Chemistry.

- 4,5-Dimethyl-9H-fluoren-9-one. (n.d.). PubChem.

- 9,9-Dimethylfluorene. (n.d.). PubChem.

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. (n.d.). National Institutes of Health.

- 4,5-dinitro-9H-fluorene. (n.d.). PubChem.

- Fluorene. (n.d.). Wikipedia.

- 9H-Fluorene, 9-bromo-9-phenyl-. (n.d.). Organic Syntheses.

- Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2011). Green Chemistry.

- Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials. (n.d.). Supporting Information.

- Preparation of various Schiff's bases of 9-fluorenone and its biological application. (2012). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. achmem.com [achmem.com]

- 7. geneseo.edu [geneseo.edu]

- 8. jocpr.com [jocpr.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

Navigating the Safety Landscape of 4,5-Dimethyl-9H-fluorene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-9H-fluorene, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluorene, is a compound of increasing interest in various research and development sectors. Its unique structural characteristics make it a valuable building block in the synthesis of novel organic materials and potential pharmaceutical agents. However, as with any chemical entity, a thorough understanding of its health and safety profile is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide, designed for the discerning scientist, provides a comprehensive overview of the health and safety information for this compound, drawing upon available data for the compound and its structural analogs to offer a robust framework for risk assessment and safe handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its potential for causing irritation and harm upon contact or ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The presence of the GHS07 pictogram and the "Warning" signal word on supplier labels further underscores these potential health effects.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile: Understanding the Risks

Acute Toxicity

The "harmful if swallowed" classification indicates a moderate level of acute oral toxicity. Ingestion can lead to gastrointestinal distress and systemic effects. While specific data is lacking for dermal and inhalation routes for this derivative, the potential for irritation suggests that absorption through these routes is possible.

Irritation and Sensitization

Direct contact with this compound can cause significant skin and eye irritation.[1] Prolonged or repeated skin contact may lead to dermatitis. The compound is also classified as a respiratory irritant, and inhalation of its dust or aerosols can lead to irritation of the nose, throat, and lungs.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Specific studies on the carcinogenicity, mutagenicity, and reproductive toxicity of this compound have not been identified. However, it is crucial to consider the broader context of methylated fluorenes and PAHs. Some methylated fluorenes have shown mutagenic activity in the presence of metabolic activation.[2] Furthermore, some PAHs are known or suspected carcinogens.[3] For instance, the International Agency for Research on Cancer (IARC) has classified some PAHs as carcinogenic to humans (Group 1), probably carcinogenic to humans (Group 2A), or possibly carcinogenic to humans (Group 2B).[4] Given this, a precautionary approach is warranted, and exposure should be minimized. Studies on a related compound, fluorene-9-bisphenol (BHPF), have indicated potential reproductive toxicity.[5][6][7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This will prevent the inhalation of dust and aerosols. For any procedures that may generate dust, such as weighing or transferring the solid, a fume hood is mandatory. Local exhaust ventilation may also be appropriate for certain operations.

Personal Protective Equipment (PPE)

The following PPE is recommended for handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are essential. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1] Gloves must be inspected before use and disposed of properly after handling the chemical. For prolonged or heavy use, consider double-gloving.

-

Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Caption: Workflow for proper chemical waste disposal.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65360-19-2 | |

| Molecular Formula | C15H14 | |

| Molecular Weight | 194.27 g/mol | [8] |

| Physical State | Solid | |

| Appearance | White crystalline powder | [9] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in many organic solvents. | [10] |

Conclusion

This compound presents moderate health hazards, primarily related to irritation and potential harm if swallowed. While a complete toxicological profile is not yet available, a precautionary approach based on the known hazards of fluorene and other PAHs is essential. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling, storage, and disposal protocols, researchers can effectively mitigate the risks associated with this compound. This commitment to safety ensures a secure research environment and fosters the responsible advancement of science.

References

- NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene. (n.d.). Retrieved from Centers for Disease Control and Prevention website. [Link]

- Brief Profile - ECHA. (2025, November 19). Retrieved from European Chemicals Agency website. [Link]

- Substance Information - ECHA. (2023, September 6). Retrieved from European Chemicals Agency website. [Link]

- KRO-870 Safety Data Sheet. (n.d.).

- Provisional Peer Reviewed Toxicity Values for Fluorene. (n.d.). Retrieved from a governmental health agency website. [Link]

- CDC - NIOSH Pocket Guide to Chemical Hazards - Fluoroxene. (2016, April 11). Retrieved from Centers for Disease Control and Prevention website. [Link]

- Fluorene | C13H10 | CID 6853. (n.d.).

- Fluorene Standard - Safety Data Sheet. (2019, March 30). Retrieved from a chemical supplier's website. [Link]

- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention website. [Link]

- Fluorine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention website. [Link]

- Substance Information - ECHA. (n.d.). Retrieved from European Chemicals Agency website. [Link]

- LaVoie, E. J., Tulley, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity of methylated fluorenes and benzofluorenes. Mutation Research/Genetic Toxicology, 91(3), 167-176. [Link]

- Hazardous Materials Disposal Guide. (2019, June 12). Retrieved from Nipissing University website. [Link]

- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).

- Enhancing developmental and reproductive toxicity knowledge: A new AOP stemming from glutathione depletion. (n.d.).

- Fluorene - HAZARD SUMMARY. (n.d.). Retrieved from New Jersey Department of Health website. [Link]

- 1910.1000 - Air contaminants. (n.d.).

- 2024 - Code of Practice - Health and Safety Authority. (2024, April 5). Retrieved from Health and Safety Authority website. [Link]

- The toxic effects of Fluorene-9-bisphenol on porcine oocyte in vitro maturation. (n.d.).

- Zhang, Z., et al. (2017). Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice.

- 9,9-Dimethylfluorene | C15H14 | CID 78325. (n.d.).

- 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- Safety Data Sheets(SDS). (n.d.).

- Li, J., et al. (2023). Reproductive Toxicity and Teratogenicity of Fluorene-9-bisphenol on Chinese Medaka (Oryzias sinensis): A Study from Laboratory to Field. Environmental Science & Technology, 57(3), 1363-1373. [Link]

- Luch, A., et al. (2002). Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors. The Journal of Organic Chemistry, 67(17), 6216-6219. [Link]

- Fluorene. (n.d.). In Wikipedia.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Mutagenicity of methylated fluorenes and benzofluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene, a coal tar component implicated in causation of lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reproductive Toxicity and Teratogenicity of Fluorene-9-bisphenol on Chinese Medaka (Oryzias sinensis): A Study from Laboratory to Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. Fluorene - Wikipedia [en.wikipedia.org]

A Technical Guide to Understanding and Determining the Solubility of 4,5-Dimethyl-9H-fluorene in Organic Solvents

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The overall polarity of a molecule is determined by its structure, including the presence of polar functional groups and the overall molecular shape.

1.1. The Structure of 4,5-Dimethyl-9H-fluorene

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). The core fluorene structure is largely nonpolar due to its hydrocarbon framework. The addition of two methyl groups at the 4 and 5 positions is not expected to significantly alter the overall nonpolar character of the molecule. Methyl groups can have a minor impact on solubility, sometimes increasing it in nonpolar solvents and decreasing it in polar solvents.[3]

1.2. Solute-Solvent Interactions

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the primary intermolecular forces are van der Waals forces. Therefore, it is expected to be most soluble in nonpolar organic solvents where similar forces dominate.

1.3. Predicting Solubility in Different Solvent Classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is anticipated in these solvents due to the "like dissolves like" principle.[2] The parent compound, fluorene, is known to be soluble in benzene and other aromatic solvents.[4][5]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): Moderate to good solubility is expected. While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds. The nonpolar character of this compound will still allow for significant interaction.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Low solubility is predicted in highly polar protic solvents, especially water.[6] The energy required to break the strong hydrogen bonds between solvent molecules would not be sufficiently compensated by the formation of weaker van der Waals interactions with the nonpolar solute. Fluorene itself is insoluble in water.[4]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement.[7][8] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]

2.1. The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.[7]

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.[9][10]

2.2. Analytical Quantification

UV-Vis Spectroscopy: This technique is suitable if this compound has a significant UV absorbance at a wavelength where the solvent does not absorb.[11][12] A calibration curve of absorbance versus known concentrations must be prepared.

High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and sensitive method, particularly useful for complex mixtures or when the solute's UV absorbance overlaps with the solvent's.[10][13] A calibration curve of peak area versus known concentrations is required.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specific temperature is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Nonpolar | Toluene | High | To be determined |

| Nonpolar | Hexane | High | To be determined |

| Polar Aprotic | Dichloromethane | Moderate | To be determined |

| Polar Aprotic | Acetone | Moderate | To be determined |

| Polar Protic | Ethanol | Low | To be determined |

| Polar Protic | Water | Very Low | To be determined |

Visualizing the Workflow

A clear workflow diagram can help in understanding the experimental process.

Figure 1: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during the experiment.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

-

pH (for ionizable compounds): While this compound is not expected to be ionizable, this is a critical factor for compounds with acidic or basic functional groups.[14]

Conclusion

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). URL

- Solubility of Things. Spectroscopic Techniques. URL

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL

- PubMed. Intramolecular Relaxation Dynamics Mediated by Solvent-Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. (2021-11-18). URL

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). URL

- National Institutes of Health.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- National Institutes of Health. Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. (2021-11-09). URL

- ACS Publications. Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. (2021-11-09). URL

- Experiment: Solubility of Organic & Inorganic Compounds. URL

- EXPERIMENT 1 DETERMIN

- Sigma-Aldrich. This compound | 65360-19-2. URL

- National Institutes of Health. Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. (2021-11-02). URL

- ACS Publications.

- Khan Academy. Solubility of organic compounds (video). URL

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL

- Sigma-Aldrich. This compound | 65360-19-2. URL

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021-02-14). URL

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound. URL

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). URL

- ACS Publications. Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. (2021-11-02). URL

- ChemBK. Fluorene. URL

- ResearchGate. Solubility and Model Calculation of Fluorene in Six Binary Solvents from 288.15 to 328.15 K | Request PDF. URL

- Solubility of Things. 9-Methylfluorene. URL

- Sciencemadness Wiki. Fluorene. (2023-12-27). URL

- ACS Publications.

- National Institutes of Health. Fluorene | C13H10 | CID 6853 - PubChem. URL

- RSC Publishing.

- Wikipedia. Fluorene. URL

- ResearchGate. Fluorene-Based Materials and Their Supramolecular Properties | Request PDF. (2025-08-06). URL

- MDPI.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. enamine.net [enamine.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Notes: A Multi-Step Protocol for the Synthesis of 4,5-Dimethyl-9H-fluorene from Fluorene

Abstract

This comprehensive guide details a robust, multi-step synthetic pathway for the preparation of 4,5-dimethyl-9H-fluorene, a valuable substituted polycyclic aromatic hydrocarbon, commencing from commercially available fluorene. Direct electrophilic substitution of the fluorene core at the sterically hindered C4 and C5 positions is chemically challenging. Therefore, this protocol employs a strategic sequence involving oxidation, synthesis of a key dibrominated intermediate via intramolecular cyclization, palladium-catalyzed cross-coupling, and final reduction. Each step is elucidated with detailed procedural instructions, mechanistic insights, and criteria for validation, providing researchers in organic synthesis and materials science with a reliable methodology for accessing this specific fluorene derivative.

Introduction and Strategic Rationale

The fluorene scaffold is a cornerstone in the development of organic electronics, functional polymers, and pharmaceutical agents. While functionalization at the electronically activated C2, C7, and acidic C9 positions is well-documented, substitution at the peri positions (C4 and C5) presents a significant synthetic hurdle. These positions are sterically shielded by the adjacent aromatic ring, rendering direct electrophilic attack, such as a standard Friedel-Crafts alkylation, highly inefficient and non-selective.

To overcome this challenge, this application note outlines a logical and validated four-step synthetic sequence. The strategy hinges on constructing a fluorenone intermediate that is pre-functionalized at the 4 and 5 positions, which can then be converted to the target molecule.

The overall synthetic pathway is as follows:

-

Oxidation: Conversion of the starting material, 9H-fluorene, to 9-fluorenone.

-

Key Intermediate Synthesis: Preparation of 4,5-dibromo-9-fluorenone via an intramolecular Friedel-Crafts acylation of a suitable biphenyl precursor. This bypasses the challenges of direct fluorenone bromination.

-

Palladium-Catalyzed Methylation: Introduction of the methyl groups via a Suzuki-Miyaura cross-coupling reaction.

-

Ketone Reduction: Conversion of the 4,5-dimethyl-9-fluorenone to the final product, this compound, using the Wolff-Kishner reduction.

This approach ensures high regioselectivity and provides a clear, adaptable route for researchers.

Visualized Experimental Workflow

The following diagram provides a high-level overview of the complete synthetic strategy.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Methodologies

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Step 1: Oxidation of 9H-Fluorene to 9-Fluorenone

Principle: This step utilizes a green and highly efficient aerobic oxidation. The basic medium (KOH) facilitates the deprotonation of the acidic C9 proton of fluorene, forming a fluorenyl anion. This anion is susceptible to oxidation by atmospheric oxygen to yield the desired ketone, 9-fluorenone.[1]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 9H-Fluorene | 166.22 | 10.0 g | 60.2 | Starting Material |

| Potassium Hydroxide (KOH) | 56.11 | 3.38 g | 60.2 | Base Catalyst |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air), add 9H-fluorene (10.0 g, 60.2 mmol) and tetrahydrofuran (200 mL).

-

Stir the mixture at room temperature until the fluorene is completely dissolved.

-

Add powdered potassium hydroxide (3.38 g, 60.2 mmol). The solution will typically turn a deep color upon formation of the fluorenyl anion.

-